molecular formula C22H34O2 B1515291 2-(3,7-Dimethylocta-2,6-dien-1-YL)-3-methoxy-5-pentylphenol CAS No. 29106-17-0

2-(3,7-Dimethylocta-2,6-dien-1-YL)-3-methoxy-5-pentylphenol

Cat. No.: B1515291
CAS No.: 29106-17-0
M. Wt: 330.5 g/mol
InChI Key: KASVLYINZPAMNS-UHFFFAOYSA-N
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Description

CBGM is an analytical reference standard categorized as a phytocannabinoid. This product is intended for research and forensic applications.

Biological Activity

2-(3,7-Dimethylocta-2,6-dien-1-YL)-3-methoxy-5-pentylphenol, also known by its IUPAC name (E)-2-(3,7-dimethylocta-2,6-dien-1-yl)-4-methoxyphenol (CAS No. 79233-10-6), is a chemical compound with potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its efficacy in various applications.

  • Molecular Formula : C17H24O2
  • Molecular Weight : 260.376 g/mol
  • Structure : The compound features a phenolic structure with a long aliphatic chain that may influence its biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related compounds against Pseudomonas aeruginosa and Escherichia coli have been reported as low as 0.21 µM, suggesting strong antibacterial activity .
CompoundTarget OrganismsMIC (µM)
3gPseudomonas aeruginosa0.21
3gEscherichia coli0.21

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. In vitro studies showed promising results:

  • Compounds structurally related to this compound demonstrated cytotoxicity against the MDA-MB-231 breast cancer cell line with IC50 values ranging from 27.6 µM to higher values depending on the substituents on the phenolic ring .

Study 1: Synthesis and Evaluation of Biological Activities

In a study published in the Journal of Brazilian Chemical Society, researchers synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated their biological activities. Among these derivatives, those with similar structural features to our compound exhibited selective cytotoxicity towards cancer cell lines while maintaining lower toxicity towards normal cells .

Study 2: Antifungal Activity

Another investigation focused on antifungal properties revealed that derivatives of this compound showed significant activity against various fungi, including strains of Candida. The study highlighted that certain modifications to the molecular structure could enhance antifungal efficacy .

The biological activity of this compound may be attributed to its ability to interact with cellular membranes and inhibit key enzymes involved in microbial metabolism. Molecular docking studies suggest favorable binding interactions with targets such as MurD and DNA gyrase, which are crucial for bacterial cell wall synthesis and DNA replication respectively .

Properties

IUPAC Name

2-(3,7-dimethylocta-2,6-dienyl)-3-methoxy-5-pentylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O2/c1-6-7-8-12-19-15-21(23)20(22(16-19)24-5)14-13-18(4)11-9-10-17(2)3/h10,13,15-16,23H,6-9,11-12,14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASVLYINZPAMNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C(C(=C1)OC)CC=C(C)CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00855219
Record name 2-(3,7-Dimethylocta-2,6-dien-1-yl)-3-methoxy-5-pentylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00855219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29106-17-0
Record name 2-(3,7-Dimethylocta-2,6-dien-1-yl)-3-methoxy-5-pentylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00855219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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